

An In-depth Technical Guide to D-Glucitol 6-Phosphate Barium Salt

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Compound of Interest

Compound Name: *D-Sorbitol 6-phosphate barium salt*

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Synonym: **D-Sorbitol 6-Phosphate Barium Salt**

This guide provides a comprehensive overview of D-Glucitol 6-phosphate barium salt, a key intermediate in the polyol pathway. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological significance, relevant experimental protocols, and its emerging role in cellular signaling.

Chemical and Physical Properties

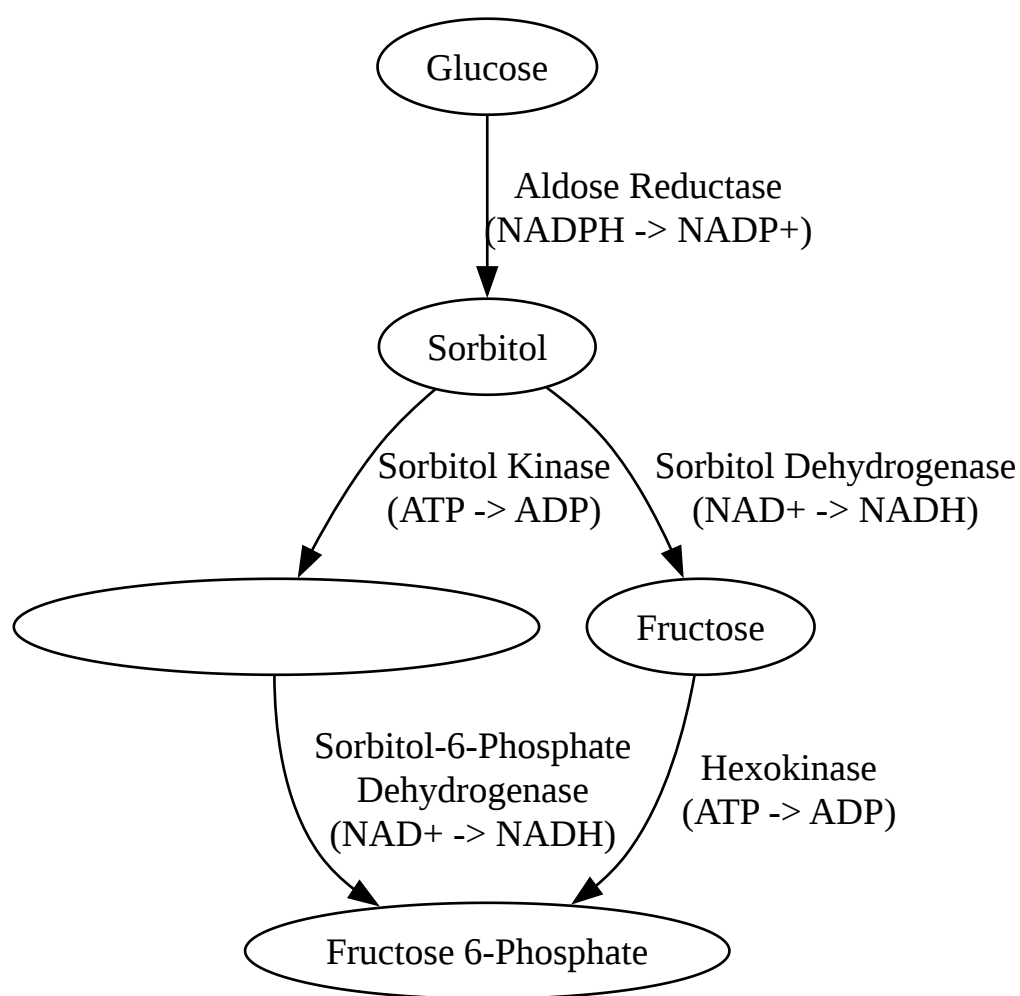
D-Glucitol 6-phosphate, also known as D-sorbitol 6-phosphate, is the 6-O-phospho derivative of D-glucitol (D-sorbitol).^{[1][2]} The barium salt form is commonly used for its stability and ease of handling in experimental settings.

Property	Value	Reference
Synonyms	D-Sorbitol 6-phosphate barium salt, D-sorbitol 6-phosphate barium	[3][4]
Molecular Formula	C ₆ H ₁₃ BaO ₉ P	[2][3][4]
Molecular Weight	397.46 g/mol	[2][3][4]
Appearance	White powder	[3]
Purity	≥90%	
Storage Temperature	-20°C	[3]
IUPAC Name	barium(2+); [(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate	[2]

Biological Role and the Polyol Pathway

D-Glucitol 6-phosphate is a key metabolic intermediate in the polyol pathway, a two-step process that converts glucose to fructose.[5] This pathway is particularly active under hyperglycemic conditions, such as in diabetes mellitus, and its dysregulation is implicated in the pathogenesis of diabetic complications.[5][6]

The central enzyme in the metabolism of D-glucitol 6-phosphate is D-sorbitol-6-phosphate 2-dehydrogenase, which catalyzes the NAD⁺-dependent oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate.[7]



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Caption: Workflow for studying the allosteric binding of D-glucitol 6-phosphate.

Experimental Protocols

This protocol is based on general methods for the phosphorylation of sugar alcohols using phosphoryl chloride and subsequent purification as a barium salt.

Materials:

- D-Glucitol (D-Sorbitol)
- Phosphoryl chloride (POCl₃)
- Pyridine (anhydrous)

- Dioxane (anhydrous)
- Barium hydroxide octahydrate ($\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$)
- Ethanol
- Dry ice
- Acetone

Procedure:

- Phosphorylation:
 - Dissolve D-Glucitol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in a dry ice/acetone bath to -78°C .
 - Slowly add a solution of phosphoryl chloride in anhydrous dioxane dropwise with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - The reaction is quenched by the slow addition of ice-cold water.
- Purification and Barium Salt Precipitation:
 - Neutralize the reaction mixture with a saturated solution of barium hydroxide.
 - A precipitate of barium phosphate will form. Centrifuge the mixture and collect the supernatant.
 - Add ethanol to the supernatant to precipitate the D-Glucitol 6-phosphate barium salt.
 - Collect the precipitate by centrifugation, wash with ethanol, and then with diethyl ether.
 - Dry the final product under vacuum to yield D-Glucitol 6-phosphate barium salt as a white powder.

This protocol measures the activity of D-sorbitol-6-phosphate dehydrogenase by monitoring the production of NADH.

Materials:

- Tris-HCl buffer (100 mM, pH 9.0)
- NAD⁺ solution (10 mM)
- D-Sorbitol 6-phosphate solution (substrate, 50 mM)
- Enzyme sample (e.g., cell lysate or purified enzyme)
- Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ solution in a cuvette.
- Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for temperature equilibration.
- Initiate the reaction by adding the D-Sorbitol 6-phosphate solution.
- Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH production and thus to the enzyme activity.
- Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
- High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized D-Glucitol 6-phosphate barium salt. A mixed-mode column with a mobile phase of acetonitrile and a buffer (e.g., ammonium formate) is suitable for separating sugar phosphates. Detection can be achieved using an evaporative light scattering detector (ELSD) or mass spectrometry (MS).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are powerful tools for confirming the structure of D-Glucitol 6-phosphate. The ³¹P NMR spectrum

will show a characteristic peak for the phosphate group, while ^1H and ^{13}C NMR will confirm the sorbitol backbone and the position of phosphorylation.

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compound and to confirm its identity.

Quantitative Data Summary

Parameter	Value	Enzyme/System	Reference
Km for Sorbitol-6-phosphate	2.22 mM	Sorbitol-6-phosphate Dehydrogenase (loquat leaves)	[8]
Km for Glucose-6-phosphate	11.6 mM	Sorbitol-6-phosphate Dehydrogenase (loquat leaves)	[8]
Km for NADP ⁺	13.5 μM	Sorbitol-6-phosphate Dehydrogenase (loquat leaves)	[8]
Km for NADPH	1.61 μM	Sorbitol-6-phosphate Dehydrogenase (loquat leaves)	[8]
Equilibrium constant for sorbitol-6-phosphate oxidation	5.12×10^{-10}	Sorbitol-6-phosphate Dehydrogenase (loquat leaves)	[8]
Optimal pH for sorbitol-6-phosphate oxidation	9.8	Sorbitol-6-phosphate Dehydrogenase (loquat leaves)	[8]
Molecular weight of Sorbitol-6-phosphate Dehydrogenase (dimer)	65,000 Da	Sorbitol-6-phosphate Dehydrogenase (loquat leaves)	[8]
One-pot biosynthesis yield of sorbitol from fructose-6-phosphate	82.6 mM	Multi-enzyme system	[9]

Conclusion

D-Glucitol 6-phosphate barium salt is a crucial molecule for studying the polyol pathway and its implications in metabolic diseases. While its primary role is as a metabolic intermediate, its potential involvement in cellular signaling is an expanding area of research. This guide provides foundational knowledge and practical protocols to aid researchers in their investigation of this important compound. Further studies are warranted to fully elucidate its signaling functions in mammalian systems, which could open new avenues for therapeutic intervention in diseases such as diabetes.

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